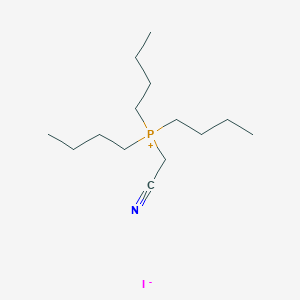![molecular formula C11H12N2O2 B1311921 Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate CAS No. 21755-34-0](/img/structure/B1311921.png)
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
概要
説明
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a compound with the molecular weight of 204.23 . It is recognized as a significant fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is represented by the linear formula C11H12N2O2 . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a yellow to brown liquid at room temperature .科学的研究の応用
Pharmaceuticals: Anticancer Agents
Ethyl imidazo[1,2-a]pyridin-2-ylacetate derivatives have been explored for their potential as anticancer agents. Studies have shown that certain imidazo[1,2-a]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer cells . These compounds are being investigated for their efficacy in inhibiting cancer cell growth and their potential to be developed into effective treatments for cancer.
Material Science: Optoelectronic Devices
In the field of material science, imidazo[1,2-a]pyridine derivatives are recognized for their structural characteristics, which make them useful in the development of optoelectronic devices . Their unique properties are being utilized to create materials that can conduct electricity and interact with light, which is essential for the advancement of technologies such as LED displays and solar cells.
Sensors: Mercury Ion Detection
Imidazo[1,2-a]pyridine compounds have been used to develop sensors for detecting mercury ions . These sensors can operate within a wide pH range, making them suitable for various environmental and biological applications where mercury detection is crucial.
Imaging: Confocal Microscopy
The structural properties of imidazo[1,2-a]pyridine derivatives also lend themselves to applications in imaging, particularly in confocal microscopy . These compounds can serve as emitters, enhancing the imaging capabilities of microscopes and providing clearer and more detailed images of biological specimens.
Antimicrobial Agents
Research has indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties . They are being studied for their effectiveness against a range of microbial pathogens, with the potential to be developed into new antimicrobial drugs that can combat resistant strains of bacteria and other microorganisms.
Neurological Disorders: Treatment of Insomnia
In the pharmaceutical industry, certain imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which are closely related to Ethyl imidazo[1,2-a]pyridin-2-ylacetate, have been used in the treatment of neurological disorders such as insomnia . These compounds interact with GABA receptors in the brain, providing a hypnotic effect with fewer side effects compared to traditional treatments.
Safety and Hazards
将来の方向性
Imidazo[1,2-a]pyridines, including Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, have attracted significant interest due to their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized . Therefore, the future direction of this compound could involve further exploration of its potential applications in medicinal chemistry.
作用機序
Target of Action
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a derivative of imidazo[1,2-a]pyridines , a class of heterocyclic compounds that have been recognized as valuable scaffolds in pharmaceutical chemistry Imidazo[1,2-a]pyridines have been associated with a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of Ethyl 2-(imidazo[1,2-a
特性
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPSGSLQYBSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445359 | |
| Record name | SBB018926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate | |
CAS RN |
21755-34-0 | |
| Record name | SBB018926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)





